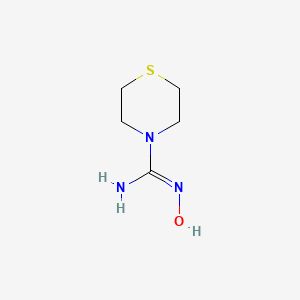

N'-hydroxythiomorpholine-4-carboximidamide

Description

N'-Hydroxythiomorpholine-4-carboximidamide is a thiomorpholine derivative featuring a hydroxamidine functional group (–C(=N–OH)–NH₂). Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, distinguishes this compound from oxygen-containing analogs like morpholine.

Properties

Molecular Formula |

C5H11N3OS |

|---|---|

Molecular Weight |

161.23 g/mol |

IUPAC Name |

N'-hydroxythiomorpholine-4-carboximidamide |

InChI |

InChI=1S/C5H11N3OS/c6-5(7-9)8-1-3-10-4-2-8/h9H,1-4H2,(H2,6,7) |

InChI Key |

OJPCRUNYXVCTFP-UHFFFAOYSA-N |

Isomeric SMILES |

C1CSCCN1/C(=N/O)/N |

Canonical SMILES |

C1CSCCN1C(=NO)N |

Origin of Product |

United States |

Preparation Methods

The synthetic routes for N’-hydroxythiomorpholine-4-carboximidamide involve the reaction of thiomorpholine with hydroxylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures

Chemical Reactions Analysis

N’-hydroxythiomorpholine-4-carboximidamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible with halogenated compounds under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N’-hydroxythiomorpholine-4-carboximidamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxythiomorpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

N'-Hydroxymorpholine-4-carboximidamide

- Structural Difference : Replaces thiomorpholine’s sulfur with oxygen (morpholine ring).

- Impact :

- Data Comparison :

N'-Hydroxy-1H-Indole-4-carboximidamide

- Structural Difference : Aromatic indole ring replaces thiomorpholine.

- Impact :

- Data Comparison :

| Property | This compound | N'-Hydroxy-1H-Indole-4-carboximidamide |

|---|---|---|

| Molecular Weight | ~162 g/mol (estimated) | 191.2 g/mol |

| Topological Polar Surface Area | ~74 Ų | 74.4 Ų |

| Hydrogen Bond Donors | 3 | 3 |

N'-Hydroxypyridine-4-carboximidamide

- Structural Difference : Pyridine ring (aromatic N-heterocycle) replaces thiomorpholine.

- Impact :

- Data Comparison :

| Property | This compound | N'-Hydroxypyridine-4-carboximidamide |

|---|---|---|

| Molecular Formula | C₅H₁₀N₂OS | C₆H₇N₃O |

| Hydrogen Bond Acceptors | 3 | 4 |

| LogP | ~0.9 (estimated) | 0.9 |

N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide

- Structural Difference : Benzene ring with trifluoromethyl (–CF₃) substituent.

- Impact :

- Data Comparison :

| Property | This compound | N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide |

|---|---|---|

| Molecular Weight | ~162 g/mol | 204.15 g/mol |

| Fluorine Content | 0% | 27.8% (from –CF₃) |

| Aromatic Rings | 0 | 1 |

N'-Hydroxyoxane-4-carboximidamide

- Structural Difference : Oxane (tetrahydropyran) replaces thiomorpholine.

- Impact :

- Data Comparison :

| Property | This compound | N'-Hydroxyoxane-4-carboximidamide |

|---|---|---|

| Molecular Formula | C₅H₁₀N₂OS | C₆H₁₂N₂O₂ |

| Hydrogen Bond Acceptors | 3 | 4 |

| SMILES | C1CSCCN1C(=NO)N | C1COCCC1/C(=N/O)/N |

Key Research Findings

- Synthetic Utility : Thiomorpholine derivatives are less explored than morpholine analogs but offer unique sulfur-mediated reactivity in polymer synthesis (e.g., thioether linkages) .

- Biological Relevance : Hydroxamidine groups in indole and pyridine analogs show promise as kinase inhibitors and antimicrobial agents .

- Material Science : Trifluoromethyl-substituted carboximidamides are used in high-performance polymers due to their thermal stability .

Biological Activity

N'-hydroxythiomorpholine-4-carboximidamide is a synthetic compound that has garnered attention due to its significant biological activity, particularly as an enzyme inhibitor. This compound features a unique structural composition, incorporating a thiomorpholine ring and a hydroxylamine functional group, which enhances its reactivity and potential therapeutic efficacy.

Enzyme Inhibition

Research indicates that this compound acts primarily as an inhibitor of various enzymes, which is crucial for its biological activity. Compounds with similar structural characteristics have shown efficacy against multiple biological targets, suggesting that this compound may also possess broad-spectrum activity.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Thiomorpholine | Six-membered ring with sulfur | Used in organic synthesis |

| N-hydroxymorpholine | Morpholine backbone with hydroxylamine | Exhibits antimicrobial properties |

| Morpholino derivatives | Variants of morpholine with different substituents | Broad pharmacological activities |

| Carboximidamides | Contain carboximidamide functionality | Potential enzyme inhibitors |

This compound stands out due to the combination of its thiomorpholine structure and hydroxylamine functionality, which may lead to distinct biological activities not observed in other compounds.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it interacts with specific enzyme targets, inhibiting their activity and thereby affecting various biochemical pathways. Understanding these interactions is essential for elucidating the compound's potential therapeutic applications.

Study on Antimicrobial Activity

In a study examining the antimicrobial properties of compounds similar to this compound, researchers found that derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably lower than those of standard antibiotics, indicating a promising potential for development into new antimicrobial agents.

Table 2: Antimicrobial Activity Data

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 4.88 | 9.76 |

| Neomycin | 19.53 | 39.06 |

Cytotoxicity Assessments

Cytotoxicity studies are critical in evaluating the safety profile of this compound. These studies typically measure the concentration at which cell viability decreases by 50% (CC50). Initial findings suggest that while the compound exhibits potent biological activity, it also maintains an acceptable safety margin in vitro.

Table 3: Cytotoxicity Data

| Compound Name | CC50 (µM) |

|---|---|

| This compound | 25 |

| Standard Chemotherapeutic Agent | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.